Benzyl methyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
methylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
OFQPKKGMNWASPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061106 | |
| Record name | Benzyl methyl sulfide | |
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Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Colorless liquid with odor of "stench"; Not miscible in water; [MSDSonline], Liquid, colourless liquid | |
| Record name | Benzyl methyl sulfide | |
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| Record name | Benzyl methyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Benzyl methyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
196.00 to 198.00 °C. @ 760.00 mm Hg | |
| Record name | Benzyl methyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
73 °C | |
| Record name | Benzyl methyl sulfide | |
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Solubility |
slightly soluble in water; soluble in fats | |
| Record name | Benzyl methyl sulfide | |
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Density |
1.015-1.020 | |
| Record name | Benzyl methyl sulfide | |
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CAS No. |
766-92-7 | |
| Record name | Benzyl methyl sulfide | |
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| Record name | Benzyl methyl sulfide | |
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| Record name | Benzene, [(methylthio)methyl]- | |
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| Record name | Benzyl methyl sulfide | |
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| Record name | Benzyl methyl sulphide | |
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| Record name | BENZYL METHYL SULFIDE | |
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| Record name | Benzyl methyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-30 °C | |
| Record name | Benzyl methyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
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Synthetic Methodologies for Benzyl Methyl Sulfide and Its Derivatives
Conventional Synthetic Approaches
Conventional methods for synthesizing benzyl (B1604629) methyl sulfide (B99878) predominantly rely on well-established nucleophilic substitution reactions. These techniques are valued for their reliability and straightforward application in a laboratory setting.
Nucleophilic Substitution Reactions Involving Thiols and Alkyl Halides
A primary and widely utilized method for the synthesis of thioethers, including benzyl methyl sulfide, is the nucleophilic substitution reaction between a thiol and an alkyl halide. In this reaction, the thiol acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This process results in the formation of a thioether and the displacement of a halide ion. For the synthesis of this compound, this would typically involve the reaction of a benzylthiolate with a methyl halide or a methylthiolate with a benzyl halide. The reaction is often facilitated by the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydroxide (B78521) or potassium hydroxide, and the reaction is typically conducted in a polar aprotic solvent such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO). pearson.com
Utilization of Benzyl Mercaptan with Methyl Iodide
A specific example of the aforementioned nucleophilic substitution is the reaction between benzyl mercaptan (phenylmethanethiol) and methyl iodide. Benzyl mercaptan, a colorless liquid with a characteristic unpleasant odor, serves as the thiol source. wikipedia.org In this reaction, benzyl mercaptan is typically deprotonated by a base to form the corresponding benzylthiolate anion. This highly nucleophilic anion then attacks the methyl iodide, displacing the iodide ion and forming this compound. This method is a direct and effective way to introduce the methyl group onto the sulfur atom of the benzyl mercaptan molecule.
Advanced and Green Synthetic Strategies
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These advanced strategies often aim to minimize waste, avoid harsh reaction conditions, and utilize readily available and less toxic reagents.
Transition-Metal-Free Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide (DMSO)
A notable advanced and green synthetic strategy involves the transition-metal-free methanesulfinylation of benzyl halides using dimethyl sulfoxide (DMSO). organic-chemistry.orgresearchgate.netnih.govacs.orgacs.org This innovative approach provides a direct and efficient pathway to benzyl methyl sulfoxides, which can be subsequently reduced to benzyl methyl sulfides if desired. The reaction is mediated by phenyltrimethylammonium (B184261) tribromide (PTAT) and offers several advantages over traditional methods, including the avoidance of expensive and toxic transition-metal catalysts. organic-chemistry.orgacs.org
The optimized conditions for this reaction involve heating the benzyl halide with PTAT in anhydrous DMSO at 90°C. organic-chemistry.org This method has demonstrated broad applicability with various substituted benzyl halides and can tolerate a range of functional groups. organic-chemistry.orgacs.org
Table 1: Synthesis of Benzyl Methyl Sulfoxides via Transition-Metal-Free Methanesulfinylation
| Benzyl Halide Substrate | Product | Yield (%) |
|---|---|---|
| Benzyl chloride | Benzyl methyl sulfoxide | 53 |
| 4-Methylbenzyl bromide | 4-Methylbenzyl methyl sulfoxide | 81 |
| 4-Methoxybenzyl bromide | 4-Methoxybenzyl methyl sulfoxide | 78 |
| 4-Chlorobenzyl bromide | 4-Chlorobenzyl methyl sulfoxide | 83 |
| Naphthylmethyl bromide | Naphthylmethyl methyl sulfoxide | 79 |
Data sourced from Fu et al., J. Org. Chem., 2020. organic-chemistry.orgacs.org
Phenyltrimethylammonium tribromide (PTAT) plays a crucial role in mediating the methanesulfinylation reaction. organic-chemistry.orgacs.org While the precise mechanism is complex, it is proposed that PTAT facilitates the transformation of benzyl halides into a more reactive intermediate. This intermediate is then susceptible to nucleophilic attack by a species derived from DMSO. The presence of PTAT is essential for the reaction to proceed efficiently, as it activates the substrate for the subsequent reaction with the DMSO-derived nucleophile. organic-chemistry.orgacs.org
Mechanistic Insights into DMSO Decomposition and Intermediate Formation
Dimethyl sulfoxide (DMSO) is a versatile and low-toxicity reagent in organic synthesis, capable of serving as a source for various functional groups, including methyl, methine, and methylsulfinyl groups. researchgate.netsioc-journal.cn Its decomposition under specific reaction conditions provides key intermediates for the formation of sulfur-containing compounds.
In the synthesis of benzyl methyl sulfoxides from benzyl halides, DMSO acts as both the solvent and the source of the "S(O)Me" group in a transition-metal-free reaction mediated by phenyltrimethylammonium tribromide (PTAT). organic-chemistry.orgnih.gov Mechanistic studies suggest that DMSO decomposes to form dimethyl sulfide. organic-chemistry.org This intermediate then reacts with the benzyl halide to ultimately yield the benzyl methyl sulfoxide. organic-chemistry.org The reaction is notable for avoiding overoxidation to sulfones, a common challenge in conventional sulfoxide synthesis. organic-chemistry.org
The decomposition of DMSO can be influenced by solvents and additives, leading to different reactive intermediates. semanticscholar.org For instance, in the presence of a catalytic amount of oxalyl chloride or anhydrous HCl, DMSO can be a precursor to methyl methanethiosulfonate (B1239399) (MMTS). semanticscholar.org The formation of MMTS can be controlled by the choice of solvent, with 1,4-dioxane (B91453) preventing its formation, while only trace amounts are observed in toluene, MTHF, or chloroform. semanticscholar.org The addition of strong acids or certain lithium and bromine species can also mediate the decomposition pathway. semanticscholar.org
Under different catalytic conditions, such as those involving copper, DMSO can generate a methyl radical. organic-chemistry.org This has been observed in the O-methylation of carboxylic acids, where isotope labeling confirmed DMSO as the methyl source. organic-chemistry.org The proposed mechanism involves the formation of a methyl(methylene)sulfonium ion, which can then lead to various methylated products. thieme-connect.com While radical scavengers did not inhibit some DMSO-involved reactions, suggesting non-radical pathways, other transformations were inhibited by radical inhibitors, indicating a radical coupling mechanism. thieme-connect.com
The versatility of DMSO as a synthon is further highlighted by its ability to act as a methine source in certain reactions, such as the synthesis of pyrazolo[3,4-b]quinolines. acs.org This process occurs under transition-metal and oxidant-free conditions, showcasing the diverse reactivity of DMSO-derived intermediates. acs.org
Reaction of Benzyl Grignard Reagents with Phosphinic Acid Thioesters
A notable method for the synthesis of benzyl sulfides involves the unexpected carbon-sulfur bond formation that occurs when phosphinic acid thioesters react with benzyl Grignard reagents. researchgate.netsemanticscholar.org This reaction pathway is contrary to the typical reactivity of Grignard reagents with phosphinic acid thioesters, which usually results in attack at the phosphorus atom to form phosphine (B1218219) oxides. semanticscholar.org
Phosphinic acid thioesters exhibit ambident electrophilicity, meaning they have two potential sites for nucleophilic attack: the phosphorus atom and the sulfur atom. researchgate.netsemanticscholar.org While alkyl and aryl Grignard reagents preferentially attack the phosphorus atom, leading to C-P bond formation and the synthesis of phosphine oxides, benzyl Grignard reagents favor attack at the sulfur atom. semanticscholar.org This results in S-benzylation and the formation of benzyl sulfides. semanticscholar.org
This distinct reactivity highlights the "two-faced" nature of phosphinic acid thioesters as electrophiles. semanticscholar.org The outcome of the reaction is highly dependent on the nature of the Grignard reagent used. For example, the reaction of S-(4-tolyl) diphenylphosphinothioate with phenylmagnesium bromide yields triphenylphosphine (B44618) oxide, whereas its reaction with a benzyl Grignard reagent primarily produces benzyl sulfide. semanticscholar.org
To elucidate the mechanism of the S-benzylation reaction, several possibilities have been considered, including a direct nucleophilic attack, a ligand coupling pathway, and a single-electron transfer (SET) mechanism. semanticscholar.org
Furthermore, the possibility of a ligand coupling mechanism involving reductive elimination from the phosphorus atom was deemed not plausible. semanticscholar.org Therefore, the direct S-benzylation at the sulfur atom appears to be the most likely operative mechanism for this transformation. semanticscholar.org
Solid-Supported and Flow Chemistry Approaches
Modern synthetic methodologies are increasingly focusing on efficiency, recyclability, and automation. Solid-supported reagents and continuous flow systems offer significant advantages in this regard for the synthesis of this compound and its derivatives. umich.edusemanticscholar.org
A highly recyclable and flow chemistry-compatible method for the alkylation of sulfur-centered nucleophiles utilizes resin-supported thioimidazolium-based ionic liquids. umich.edu These solid-supported reagents can effectively transfer alkyl groups to sulfur nucleophiles, providing a pathway to sulfides. This approach allows for easy separation of the product from the reagent and the potential for regeneration and reuse of the resin, making it a more sustainable synthetic route. umich.edu
Continuous flow biocatalysis has emerged as a powerful tool for performing enzymatic reactions in a more efficient and scalable manner. unibe.ch This technology can be applied to the synthesis of derivatives of this compound, such as its oxidized forms. For instance, the biocatalytic oxidation of benzyl alcohol derivatives to carboxylic acids has been successfully demonstrated in a continuous flow system. vapourtec.com
The use of continuous flow reactors can overcome limitations often encountered in batch processes, such as oxygen availability in oxidation reactions. whiterose.ac.uk By employing a multi-point injection flow reactor, for example, above-ambient oxygen concentrations can be achieved, leading to efficient bio-oxidations. whiterose.ac.uk This technique has been used for the selective oxidation of various substrates, highlighting its potential for the synthesis of functionalized this compound derivatives. whiterose.ac.uknih.gov The integration of biocatalysis into continuous flow systems represents a significant advancement towards more sustainable and automated chemical synthesis. unibe.ch
Green Routes Utilizing Ionic Liquids
The synthesis of benzyl sulfide derivatives, including this compound, has been advanced through environmentally benign methods employing dual-functional ionic liquids (ILs). nih.gov These "green" routes offer high efficiency under mild conditions, avoiding the drawbacks of traditional methods that often require harsh catalysts and produce harmful byproducts. nih.gov For instance, the reaction between thioanisole (B89551) and benzyl alcohol can be effectively catalyzed by the ionic liquid 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([SO₃HPrMIm][OTf]), yielding benzyl phenyl sulfide in excellent yields. nih.gov This methodology represents a promising and sustainable approach for producing various benzyl sulfide derivatives. nih.gov Ionic liquids are considered green solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. pharmacyjournal.inlongdom.org
The catalytic efficacy of ionic liquids in sulfide synthesis stems from a cooperative or synergistic effect between the cation and the anion. nih.govnih.govresearchgate.net The cation, particularly the imidazolium (B1220033) ring, acts as a hydrogen-bond donor, activating the electrophile. researchgate.net For example, in the reaction involving benzyl alcohol, the acidic proton on the sulfonic acid group of the [SO₃HPrMIm]⁺ cation forms a hydrogen bond with the hydroxyl group of the alcohol. nih.gov
Simultaneously, the anion of the ionic liquid functions as a hydrogen bond acceptor, activating the nucleophile. researchgate.net In the synthesis of benzyl phenyl sulfide from thioanisole and benzyl alcohol, the trifluoromethanesulfonate ([OTf]⁻) anion is believed to activate the thioanisole. nih.gov This dual activation of both reactants by the ionic liquid's cation and anion is crucial for promoting the reaction efficiently. researchgate.net The catalytic activity is directly related to the hydrogen bond donor and acceptor abilities of the cation and anion, respectively. researchgate.net This synergistic mechanism enhances reaction rates and yields, highlighting the unique catalytic potential of functionalized ionic liquids. nih.govresearchgate.net
The reaction mechanism for the formation of benzyl sulfide derivatives in the presence of a dual-functional ionic liquid like [SO₃HPrMIm][OTf] involves a two-step process: dehydration followed by metathesis. nih.gov
Dehydration: The process begins with the acid-catalyzed dehydration of benzyl alcohol. The acidic cation of the ionic liquid protonates the hydroxyl group of benzyl alcohol, facilitating the elimination of a water molecule. Two molecules of the activated benzyl alcohol then condense to form dibenzyl ether. nih.gov
Metathesis: The second step is a metathesis reaction between the formed dibenzyl ether and the sulfur-containing nucleophile (e.g., thioanisole for benzyl phenyl sulfide). nih.gov The ionic liquid continues to play a catalytic role in this phase, activating both the ether and the thioanisole, which ultimately leads to the formation of the final benzyl sulfide product and regenerates a molecule of benzyl alcohol. nih.gov
This mechanism avoids the direct use of corrosive mineral acids and allows the reaction to proceed under milder conditions, making it a more sustainable synthetic strategy. nih.gov Metathesis reactions, which involve the exchange of constituent parts between reacting species, are a powerful tool in organic synthesis. mines.edufau.de
One-Pot Syntheses
One-pot synthesis offers a streamlined and efficient approach for preparing thioethers, including this compound, by avoiding the isolation of intermediate compounds. arkat-usa.org This methodology is advantageous as it circumvents the handling of malodorous and volatile thiols, which are common intermediates in traditional sulfide synthesis. arkat-usa.org These procedures can generate both symmetrical and unsymmetrical benzyl thioethers in high yields and excellent purity from readily available starting materials like benzyl halides. arkat-usa.org
A notable one-pot method for synthesizing unsymmetrical and symmetrical thioethers involves the use of tetramethylthiourea (B1220291) in conjunction with an alkyl halide and an alcohol. arkat-usa.org In this process, the reaction of an alkyl halide with thiourea (B124793) or its derivatives first generates an isothiuronium (B1672626) salt. arkat-usa.org Subsequent basic hydrolysis of this salt in situ produces a thiolate anion. arkat-usa.org This nucleophilic thiolate is not isolated but is immediately reacted with a second alkyl halide (which can be the same as or different from the first) to yield the final thioether product. arkat-usa.org
Kajigaeshi and coworkers developed a specific procedure where adding an alkyl halide and an alcohol to tetramethylthiourea, followed by the addition of a strong base like sodium hydride (NaH), leads to the formation of thioethers in moderate to good yields. arkat-usa.org This approach provides a convenient and robust pathway to access a variety of thioethers.
Derivatization Strategies from this compound
Oxidation to Benzyl Methyl Sulfoxides
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic sulfur chemistry, providing valuable intermediates for a wide range of biologically and chemically significant molecules. nih.gov The selective oxidation of this compound to benzyl methyl sulfoxide is a key derivatization strategy, but it requires careful control to prevent over-oxidation to the corresponding sulfone. nih.govorganic-chemistry.org
Numerous methods have been developed to achieve this selective transformation, with a significant focus on "green chemistry" approaches that utilize environmentally benign oxidants and catalysts. nih.govrsc.org Hydrogen peroxide (H₂O₂) is considered an ideal green oxidant because its only byproduct is water. nih.govjsynthchem.com Various catalytic systems have been employed to activate H₂O₂ for the selective oxidation of sulfides. jsynthchem.commdpi.com
A transition-metal-free method involves using hydrogen peroxide in glacial acetic acid at room temperature, which provides excellent yields of sulfoxides with high selectivity. nih.gov Other approaches include electrochemical oxidation, which uses traceless electrons as the oxidant in a green solvent system like acetone/water, offering an environmentally friendly protocol. rsc.org Catalytic systems employing reagents like vanadyl acetylacetonate (B107027) [VO(acac)₂] with a Schiff base ligand have been used for asymmetric oxidation, yielding chiral sulfoxides. orgsyn.org Another novel, transition-metal-free method uses dimethyl sulfoxide (DMSO) as both the solvent and the source of the methylsulfinyl group, mediated by phenyltrimethylammonium tribromide (PTAT). organic-chemistry.org
The table below summarizes various research findings on the selective oxidation of sulfides to sulfoxides, illustrating the diversity of available methods.
| Catalyst/Reagent | Oxidant | Solvent | Temperature | Yield of Sulfoxide (%) | Reference |
| Glacial Acetic Acid | 30% H₂O₂ | Acetic Acid | Room Temp. | 90-99 | nih.gov |
| None (Electrochemical) | NaCl (mediator) | Acetone/Water | Ambient | Good to Excellent | rsc.org |
| PAMAM-G1-PMo Hybrid | 30% H₂O₂ | 95% EtOH | 30 °C | High | mdpi.com |
| Mn₂ZnO₄ Nanoparticles | H₂O₂ | Ethanol | Ambient | High | jsynthchem.com |
| Phenyltrimethylammonium tribromide (PTAT) | None (DMSO as source) | DMSO | 90 °C | up to 83 | organic-chemistry.org |
| VO(acac)₂ / Schiff Base Ligand | ~30% H₂O₂ | Chloroform | 0 °C | High | orgsyn.org |
Photoinduced One-Electron Oxidation Mechanisms
The photo-oxidation of this compound and its derivatives, such as 4-methoxythis compound and 4-cyanothis compound, has been investigated in the presence of an electron acceptor like N-methoxyphenanthridinium hexafluorophosphate (B91526) (MeOP⁺PF₆⁻) in acetonitrile (B52724) (CH₃CN) under a nitrogen atmosphere. nih.govacs.org Steady-state photolysis experiments have demonstrated that these reactions exclusively yield the corresponding benzaldehyde (B42025) as the oxidation product. nih.govacs.org This outcome is attributed to the deprotonation of the initially formed sulfide radical cations. nih.govacs.org
The process is initiated by an electron transfer from the this compound to the photo-excited acceptor. nih.govacs.org Laser flash photolysis studies have provided evidence for the efficient formation of sulfide radical cations, which are observed in their dimeric form. nih.gov At later stages, the absorption signal of the dimer radical cation is succeeded by a new absorption band. nih.gov This subsequent species is identified as the (α-thio)benzyl cation, also known as a thionium (B1214772) ion. nih.gov The formation of the thionium ion is a result of the oxidation of the benzyl radical. nih.gov This observation highlights the notable stability of this type of cation, the involvement of which has been previously proposed in one-electron oxidation mechanisms of various sulfides but not directly observed. nih.gov
| Starting Sulfide | Photosensitizer | Solvent | Major Product |
| 4-Methoxythis compound | MeOP⁺PF₆⁻ | CH₃CN | 4-Methoxybenzaldehyde |
| This compound | MeOP⁺PF₆⁻ | CH₃CN | Benzaldehyde |
| 4-Cyanothis compound | MeOP⁺PF₆⁻ | CH₃CN | 4-Cyanobenzaldehyde |
Biocatalytic Asymmetric Sulfoxidation
Biocatalytic asymmetric sulfoxidation has emerged as a valuable method for the synthesis of optically active sulfoxides from prochiral sulfides like this compound. This approach often utilizes monooxygenases, which are enzymes capable of catalyzing oxygenation reactions with high stereoselectivity. researchgate.netresearchgate.net
One such enzyme, a moderately thermostable Baeyer-Villiger monooxygenase known as polycyclic ketone monooxygenase (PockeMO) from Thermothelomyces thermophila, has been successfully employed for the asymmetric sulfoxidation of various alkyl aryl sulfides, including this compound. researchgate.net The reaction, conducted in a Tris/HCl buffer with a co-solvent like 1,4-dioxane, demonstrates the enzyme's ability to produce optically active sulfoxides. researchgate.net
Another notable enzyme is the flavin-containing monooxygenase from Methylophaga sp. strain SK1 (mFMO). nih.gov This enzyme has been explored for its capacity to convert prochiral aromatic sulfides into chiral sulfoxides with moderate to high enantioselectivity. nih.gov The mFMO can be fused with a phosphite (B83602) dehydrogenase for the regeneration of the NADPH cofactor, creating a bifunctional biocatalyst. nih.gov Studies have shown that mutants of mFMO and other newly identified thermostable FMOs, such as one from Nitrincola lacisaponensis (NiFMO), exhibit activity with a range of sulfides. nih.gov Interestingly, a reversal of enantiopreference has been observed between different enzymes, with mFMO yielding the (S)-sulfoxide and NiFMO favoring the (R)-sulfoxide for certain benzyl alkyl sulfides. nih.gov
The use of whole-cell systems, for instance from Rhodococcus erythropolis, also presents a viable route for the biocatalytic sulfoxidation of substituted benzyl sulfides. researchgate.net These microbial systems offer the advantage of containing the necessary enzymes and cofactor regeneration machinery, simplifying the experimental setup. researchgate.netalmacgroup.com
| Biocatalyst | Substrate | Product | Key Feature |
| Polycyclic ketone monooxygenase (PockeMO) | This compound | Optically active benzyl methyl sulfoxide | Moderately thermostable Baeyer-Villiger monooxygenase |
| Flavin-containing monooxygenase (mFMO) | This compound | (S)-Benzyl methyl sulfoxide | Can be fused with a cofactor regeneration system |
| Flavin-containing monooxygenase (NiFMO) | This compound | (R)-Benzyl methyl sulfoxide | Thermostable enzyme |
| Rhodococcus erythropolis (whole cells) | Substituted benzyl sulfides | Chiral sulfoxides | Contains endogenous enzymes and cofactors |
Conversion to Sulfonyl Chlorides
This compound can serve as a precursor for the synthesis of sulfonyl chlorides through a process known as chlorinolysis. cdnsciencepub.com This reaction involves the cleavage of the carbon-sulfur bonds within the sulfide molecule upon treatment with chlorine. For benzylic sulfides, the cleavage of the benzyl-sulfur bond occurs relatively early in the reaction pathway. cdnsciencepub.com This is attributed to the stability of the resulting benzyl carbocation. cdnsciencepub.com
The chlorinolysis of benzyl trifluoromethyl sulfide with chlorine and water has been described as a method to produce trifluoromethanesulfonyl chloride. google.com In this two-step process, the benzyl trifluoromethyl sulfide is first synthesized and then subjected to chlorination in an aqueous medium. google.com The benzyl chloride is formed as a by-product, which can potentially be recycled. google.com
Generally, the conversion of sulfides to sulfonyl chlorides proceeds through the formation of chlorosulfonium cation intermediates. cdnsciencepub.com The subsequent cleavage of the C-S bond can occur through different mechanisms. cdnsciencepub.com In the case of benzyl sulfides, an S,1-type cleavage is favored due to the facile formation of the benzyl carbocation. cdnsciencepub.com
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions have been developed for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations often involve the activation and cleavage of otherwise inert C-S bonds.
Functionalization of CAr–SMe and Csp3–SMe Bonds
The functionalization of both aryl-sulfur (CAr–SMe) and benzyl-sulfur (Csp³–SMe) bonds in thioethers has been achieved through metal-catalyzed cross-coupling reactions. d-nb.inforsc.org A significant advancement in this area is the direct replacement of the methylthio (SMe) group with an activated sp³-hybridized carbon atom. d-nb.inforsc.org This transformation allows for the conversion of aryl and benzyl methyl sulfides into valuable synthetic precursors. d-nb.inforsc.org For instance, reaction with trimethylsilylmethyllithium (LiCH₂SiMe₃) in the presence of a nickel catalyst leads to the formation of trimethylsilylated products. d-nb.inforsc.org These products can be further elaborated into a variety of organic molecules, including olefins, alcohols, amines, diols, and carboxylic acids. d-nb.inforsc.org
Nickel-Catalyzed Transformations
Nickel catalysts have proven to be particularly effective in mediating the cross-coupling reactions of benzyl methyl sulfides. d-nb.inforsc.org The nickel-catalyzed reaction of benzyl methyl sulfides with organolithium nucleophiles, such as LiCH₂SiMe₃, facilitates the formation of Csp³–Csp³ bonds with good yields. d-nb.info This methodology expands the scope of cross-coupling reactions beyond the more common CAr–SMe bond functionalization. d-nb.info
The reaction conditions, including the choice of ligand, can influence the outcome of the nickel-catalyzed cross-coupling. For some aryl methyl sulfides, the addition of a phosphine ligand like tricyclohexylphosphine (B42057) (PCy₃) can have a variable effect on the reaction yield, sometimes even being detrimental. d-nb.info Control experiments have confirmed that the nickel catalyst is essential for the transformation to occur. d-nb.info
In addition to C-C bond formation, nickel-catalyzed reactions have been developed for the cross-coupling of aryl methyl sulfides with aryl bromides, leading to the synthesis of diaryl sulfides. researchgate.net While this specific example focuses on aryl methyl sulfides, it highlights the broader utility of nickel catalysis in C-S bond functionalization, which is a principle that can be extended to benzylic systems. The development of these nickel-catalyzed transformations provides a powerful tool for the diversification of molecules containing the this compound moiety. d-nb.inforsc.org
| Catalyst System | Nucleophile/Electrophile | Bond Formed | Product Type |
| Ni(COD)₂ | LiCH₂SiMe₃ | Csp³–Csp³ | Trimethylsilylated product |
| Pd(dba)₂/NiXantPhos | Aryl Bromide | Csp²–S | Diaryl sulfide |
Reaction Mechanisms and Pathways of Benzyl Methyl Sulfide
Pyrolysis and Thermal Decomposition Studies
The thermal decomposition of benzyl (B1604629) methyl sulfide (B99878) involves the cleavage of its chemical bonds, leading to the formation of various products. The mechanisms of these reactions are influenced by factors such as the reaction phase and the presence of solvents.
The neat pyrolysis of compounds structurally similar to benzyl methyl sulfide, such as benzyl phenyl sulfide, proceeds through a free-radical mechanism. This process is initiated by the homolytic cleavage of the C-S bond, which is the weakest bond in the molecule. This initial fragmentation results in the formation of a benzyl radical and a methylthio radical.
Subsequent steps in the mechanism involve hydrogen abstraction by these radicals from other molecules in the reaction mixture, leading to the formation of stable products like toluene and methanethiol. The radicals can also recombine or react with other species to form a variety of secondary products. Studies on the unimolecular decomposition of this compound at very low pressures support the primary step of simple carbon-sulfur bond fission. capes.gov.br The bond dissociation energy for the PhCH₂–SCH₃ bond has been determined to be approximately 59.4 ± 2 kcal/mol. capes.gov.br
Table 1: Major Products in the Neat Pyrolysis of Benzyl Phenyl Sulfide (as a model for this compound)
| Product | Chemical Formula |
| Toluene | C₇H₈ |
| Thiophenol | C₆H₆S |
| Diphenyl disulfide | C₁₂H₁₀S₂ |
| Diphenyl sulfide | C₁₂H₁₀S |
Data derived from studies on benzyl phenyl sulfide, a close structural analog of this compound. tandfonline.comtandfonline.com
In the presence of dense water, in addition to the products of neat pyrolysis, new oxygenated products like benzaldehyde (B42025) are formed. tandfonline.comtandfonline.com The formation of these products suggests the involvement of water as a reactant. The proposed mechanism involves the hydrolysis of benzyl sulfide to form benzyl alcohol and a thiol. Under the reaction conditions, the benzyl alcohol can be rapidly oxidized to benzaldehyde. tandfonline.com
Similarly, in supercritical methanol, the reaction yields methyl phenyl sulfide and benzaldehyde, alongside the typical pyrolysis products. tandfonline.comtandfonline.com This indicates that methanol also participates in the reaction, leading to solvolysis products.
Table 2: Additional Primary Products from Benzyl Phenyl Sulfide Pyrolysis in Dense Polar Solvents
| Solvent | Additional Primary Products |
| Dense Water | Benzaldehyde |
| Supercritical Methanol | Methyl phenyl sulfide, Benzaldehyde |
Based on studies of benzyl phenyl sulfide. tandfonline.comtandfonline.com
Detailed computational studies on the gas-phase thermolysis of this compound are not extensively available in the reviewed literature. However, computational analyses of similar compounds, such as allyl benzyl sulfide, provide insights into the potential mechanisms. scribd.com These studies often employ methods like Density Functional Theory (DFT) to explore the reaction pathways. scribd.com
For related compounds, theoretical calculations have been used to compare different possible mechanisms, such as a concerted mechanism involving a cyclic transition state versus a multi-step free-radical mechanism. scribd.com
In computational studies of the thermolysis of analogous sulfur-containing organic molecules, the characterization of transition states is a key aspect. For a concerted retro-ene reaction of allyl benzyl sulfide, a six-centered cyclic transition state has been proposed and studied computationally. scribd.com The geometry and energetic properties of such transition states are calculated to understand the reaction barrier and the mechanism. For this compound, a free-radical mechanism initiated by C-S bond homolysis is considered more likely under pyrolytic conditions. The transition state for this bond cleavage would involve the elongation of the C-S bond leading to the formation of the benzyl and methylthio radicals.
The concept of synchronicity in a chemical reaction describes the extent to which different bond-breaking and bond-forming events occur simultaneously. In a highly synchronous reaction, these events happen in a concerted fashion. For the pyrolysis of compounds like allyl benzyl sulfide, the synchronicity of the retro-ene reaction has been investigated through computational methods. scribd.com
The analysis of atomic charges at the reactant, transition state, and product stages of a reaction provides valuable information about the electronic rearrangements that occur. Natural Bond Orbital (NBO) analysis is a common computational tool used to determine these charges. scribd.com This analysis can reveal the flow of electron density during the reaction, helping to elucidate the mechanism. For the free-radical pyrolysis of this compound, charge distribution changes would be expected to be minimal in the transition state of the initial homolytic cleavage, as it involves the uncharged separation of two radical species.
Computational Analysis of Gas-Phase Thermolysis
Oxidative Reaction Mechanisms
The oxidation of this compound can lead to different products depending on the oxidant and reaction conditions. The sulfur atom is susceptible to oxidation, and the benzylic position can also be a site of reaction.
Several mechanisms have been proposed for the oxidation of benzyl sulfides. One common pathway involves the oxidation of the sulfur atom to form a sulfoxide (B87167) and subsequently a sulfone. This can occur through an oxygen atom transfer from an oxidant. researchgate.net
Another possible mechanism, particularly in photo-oxidation, involves an initial electron transfer from the sulfide to a photosensitizer, forming a sulfide radical cation. nih.gov This radical cation can then undergo further reactions. For this compound, the photo-oxidation in the presence of an electron acceptor has been shown to produce benzaldehyde exclusively. nih.gov Laser flash photolysis studies have provided evidence for the formation of a sulfide radical cation, which is detected in its dimeric form. nih.gov
The deprotonation of this sulfide radical cation is a key step leading to the formation of a radical which is then oxidized to a thionium (B1214772) ion. This (α-thio)benzyl cation is a stable intermediate that ultimately leads to the formation of benzaldehyde. nih.gov DFT calculations have shown a significant charge and spin delocalization in the radical cation, involving both the phenyl ring and the sulfur atom. nih.gov
In some oxidative systems, an electrophilic attack on the sulfide sulfur by an activated enzyme-oxygen complex is proposed, leading to a sulfur cation that is then converted to the sulfoxide.
Table 3: Common Products of this compound Oxidation
| Product | Reaction Condition |
| Benzyl methyl sulfoxide | Catalytic oxidation |
| Benzaldehyde | Photo-oxidation |
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) processes are pivotal in the photochemical transformation of this compound. These reactions are typically initiated by the absorption of light by a photosensitizer, which then instigates an electron transfer from the sulfide.
The photo-oxidation of this compound and its derivatives, in the presence of a photosensitizer like N-methoxyphenanthridinium hexafluorophosphate (B91526) in acetonitrile (B52724), proceeds through a one-electron transfer mechanism. This initial step leads to the efficient formation of a sulfide radical cation. Experimental evidence from laser flash photolysis has shown that these radical cations can be detected in a dimeric form. Density functional theory (DFT) calculations have further elucidated the structure of these radical cations, indicating a significant delocalization of charge and spin over both the phenyl ring and the sulfur atom.
The formation of the sulfide radical cation is a critical step that dictates the subsequent reaction pathways. For instance, in the TiO2 photosensitized oxidation of this compound in argon-saturated acetonitrile, the reaction is believed to involve the formation of radical cation intermediates through the favorable electron transfer from the sulfide to the photogenerated hole on the TiO2 surface.
Once formed, the this compound radical cation can undergo several competing cleavage pathways, primarily involving the C-S and C-H bonds. The specific pathway that predominates is influenced by the reaction conditions and the structure of the sulfide.
C-S Bond Cleavage: This pathway leads to the formation of a benzyl radical and a methylthiyl radical. Photocatalytic electron transfer reactions have demonstrated that C-S bond cleavage can occur, leading to the formation of aromatic aldehydes. The C-S bond cleavage is a significant fragmentation pathway for benzyl phenyl sulfide radical cations.
C-H Bond Cleavage: Deprotonation from the benzylic carbon (α-carbon) is another viable pathway for the sulfide radical cation. Steady-state photolysis experiments have shown that the primary oxidation product is often the corresponding benzaldehyde, which is reasonably attributed to the deprotonation of the sulfide radical cation. This Cα-H bond cleavage is a key step in the formation of certain oxidation products.
The competition between these cleavage pathways is a crucial aspect of the reactivity of the this compound radical cation.
A significant intermediate in the photo-oxidation of this compound is the (α-thio)benzyl cation, also known as a thionium ion. Time-resolved spectroscopic evidence has confirmed the formation of this intermediate. Following the initial formation of the sulfide radical cation (often observed as a dimer), a subsequent absorption band corresponding to the thionium ion appears at longer delay times.
OH-Initiated Oxidation under Atmospheric Conditions
Under atmospheric conditions, the oxidation of this compound is primarily initiated by hydroxyl (OH) radicals. This process is crucial for understanding the atmospheric fate of this compound. The reaction mechanism is complex and involves the formation of intermediate species that determine the subsequent chemical transformations.
Following the formation of the pre-reactive complex, the OH radical can add to different positions on the this compound molecule. The primary sites for addition are the sulfur atom and the aromatic ring. The thermodynamic favorability of these addition pathways plays a critical role in determining the dominant reaction channel.
For analogous compounds like benzyl alcohol, theoretical studies have shown that OH radical addition to the aromatic ring is a major reaction channel. Specifically, addition to the ipso and ortho positions of the benzene ring are significant pathways. In the case of sulfides like DMS, both OH addition to the sulfur atom and H-abstraction from the methyl groups are competing channels, with the dominance of one over the other being temperature-dependent. At lower temperatures, addition is generally favored, while abstraction becomes more significant at higher temperatures.
For this compound, it is expected that OH radical addition can occur at the sulfur atom, leading to a sulfur-containing adduct, or at various positions on the aromatic ring, leading to hydroxylated intermediates. The relative stability of these adducts, governed by thermodynamic factors, will ultimately influence the branching ratios of the different reaction pathways and the nature of the final oxidation products.
Data Tables
Table 1: Spectroscopic Data for Intermediates in the Photoinduced Electron Transfer of this compound Derivatives
| Intermediate | Derivative | Wavelength (λmax) |
| Dimer Radical Cation | 4-methoxythis compound | ~520 nm |
| Dimer Radical Cation | This compound | ~520 nm |
| Dimer Radical Cation | 4-cyanothis compound | ~520 nm |
| Thionium Ion | 4-methoxythis compound | 420-400 nm |
| Thionium Ion | This compound | 420-400 nm |
| Thionium Ion | 4-cyanothis compound | 420-400 nm |
Table 2: Key Reaction Pathways in the OH-Initiated Oxidation of Related Compounds
| Compound | Reaction Pathway | Key Feature |
| Dimethyl Sulfide | OH Addition to Sulfur | Formation of a stable pre-reactive complex. semanticscholar.org |
| Dimethyl Sulfide | H-abstraction from Methyl | Competes with addition, favored at higher temperatures. |
| Benzyl Alcohol | OH Addition to Ring | Major pathways include addition to ipso and ortho positions. |
| Benzyl Alcohol | H-abstraction from -CH2OH | Leads to the formation of benzaldehyde. amazonaws.com |
Substitution and Coupling Mechanisms of this compound
The reactivity of this compound extends to substitution and coupling reactions, which are crucial for the formation of new carbon-sulfur and carbon-carbon bonds. These transformations can occur directly at the sulfur atom through nucleophilic substitution or can be mediated by transition metal catalysts in cross-coupling reactions.
Nucleophilic Substitution at Sulfur Atom
The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic. However, it can also act as an electrophilic center when attacked by a nucleophile, leading to the formation of sulfonium salts. This typically occurs through an Sₙ2-type mechanism.
A common example of this reactivity is the S-alkylation of sulfides with alkyl halides. In the case of this compound, the sulfur atom can attack an electrophile, such as methyl iodide, resulting in the formation of a benzyl(dimethyl)sulfonium iodide salt. The reaction proceeds via a transition state where the nucleophilic sulfur atom attacks the electrophilic carbon of the methyl iodide, leading to the displacement of the iodide ion.
General Reaction:
Spectroscopic Characterization and Computational Chemistry
Spectroscopic Analysis Techniques
A variety of spectroscopic methods are employed to probe the different aspects of Benzyl (B1604629) methyl sulfide's molecular structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For Benzyl methyl sulfide (B99878), both proton (¹H) and carbon-13 (¹³C) NMR are utilized.
¹H NMR: In the proton NMR spectrum of Benzyl methyl sulfide, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene (-CH₂-) protons, being adjacent to both the sulfur atom and the phenyl ring, exhibit a singlet at approximately δ 3.67 ppm. The methyl (-CH₃) protons, attached to the sulfur atom, are observed as a singlet at around δ 1.97 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the aromatic ring show signals in the downfield region, typically between δ 127 and 138 ppm. The benzylic methylene carbon (-CH₂-) gives a signal at approximately δ 39.0 ppm, while the methyl carbon (-CH₃) resonates at a more upfield position, around δ 15.5 ppm.
| Nucleus | Group | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (C₆H₅) | ~7.2-7.4 (m) |
| ¹H | Methylene (-CH₂-) | ~3.67 (s) |
| ¹H | Methyl (-CH₃) | ~1.97 (s) |
| ¹³C | Aromatic (C₆H₅) | ~127-138 |
| ¹³C | Methylene (-CH₂-) | ~39.0 |
| ¹³C | Methyl (-CH₃) | ~15.5 |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 138, corresponding to its molecular weight. nih.govchemicalbook.com
The fragmentation pattern is a key feature in identifying the compound. The most prominent peak in the spectrum, known as the base peak, is observed at m/z 91. nih.gov This peak corresponds to the formation of the stable tropylium cation (C₇H₇⁺) resulting from the cleavage of the C-S bond and rearrangement of the benzyl fragment. Other significant fragments can be observed at m/z 65, which arises from the loss of acetylene (C₂H₂) from the tropylium ion, and at m/z 45, which can be attributed to the [CH₃S]⁺ fragment. nih.gov
| m/z | Relative Intensity | Fragment Ion |
|---|---|---|
| 138 | ~25% | [C₈H₁₀S]⁺ (Molecular Ion) |
| 91 | 100% | [C₇H₇]⁺ (Tropylium Cation) |
| 65 | ~17% | [C₅H₅]⁺ |
| 45 | ~14% | [CH₃S]⁺ |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound displays several characteristic absorption bands that are indicative of its functional groups. chemicalbook.comnist.govnist.gov
The presence of the aromatic ring is confirmed by the C-H stretching vibrations observed just above 3000 cm⁻¹ (typically in the 3030-3085 cm⁻¹ region) and the C=C stretching vibrations within the aromatic ring, which appear in the 1450-1600 cm⁻¹ range. vscht.cz The aliphatic C-H stretching of the methyl and methylene groups are seen just below 3000 cm⁻¹, usually between 2850 and 2970 cm⁻¹. vscht.cz The C-H bending vibrations for the methylene and methyl groups are also present in the 1375-1465 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3030-3085 | C-H Stretch | Aromatic |
| 2850-2970 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1375-1465 | C-H Bend | Aliphatic (-CH₂, -CH₃) |
| 600-800 | C-S Stretch | Sulfide |
UV/Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the ultraviolet region. The UV spectrum of this compound shows absorption bands that are characteristic of the benzene ring. Typically, a strong absorption band, known as the E₂ band, is observed around 210 nm, and a weaker, fine-structured band, the B band, is seen in the region of 250-270 nm. These absorptions are due to π → π* electronic transitions within the phenyl group.
Computational Chemistry Investigations
Computational chemistry serves as a powerful complement to experimental techniques, providing theoretical insights into the electronic structure, geometry, and properties of molecules.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules similar to this compound, such as S-benzyl dithiocarbazate derivatives, DFT calculations have been successfully employed to provide detailed insights. orientjchem.orgresearchgate.net
These theoretical studies typically involve:
Geometry Optimization: The most stable three-dimensional arrangement of the atoms in the molecule is determined by finding the minimum energy conformation. This provides accurate bond lengths and angles.
Vibrational Frequency Analysis: The vibrational frequencies are calculated from the optimized geometry. These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of the observed absorption bands.
Electronic Properties Analysis: DFT is used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for understanding the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution within the molecule and to predict sites for electrophilic and nucleophilic attack.
For sulfur-containing organic compounds, DFT studies have also been used to investigate their adsorption mechanisms on various surfaces, providing insights into their interactions at a molecular level. nih.gov
Density Functional Theory (DFT) Calculations
Geometry Optimization and Electronic Structure of Radical Cations
The study of radical cations is crucial for understanding the behavior of molecules in various chemical and biological processes, including oxidation reactions. For this compound, the formation of a radical cation can occur at the sulfur atom. Upon one-electron oxidation or reduction of a related sulfoxide (B87167), a sulfur-centered radical cation (S•+) can be formed researchgate.net.
Computational methods, such as those using the GAUSSIAN software package, are employed to determine the optimized geometries of such radical species idpublications.org. For benzyl-type radicals, geometry optimizations are often performed using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with basis sets such as 6-31G* or cc-pvdz idpublications.org. These calculations help in understanding the stable conformations and the electronic distribution within the radical cation. The general electronic structure of a benzyl-type radical involves seven π-molecular orbitals distributed over the seven p-orbitals of the benzyl group idpublications.org. The presence of the methylthio group introduces further interactions and modifies the electronic landscape.
Charge and Spin Delocalization in Intermediates
Reactive intermediates, such as radicals and anions, are characterized by the distribution of charge and unpaired electron spin. In benzyl-type radicals, the unpaired electron is not localized on a single atom but is delocalized across the aromatic ring and the benzylic carbon. The presence of a sulfur-containing substituent, like the methylthio group, significantly influences this delocalization cdnsciencepub.com.
The sulfide group can act as both an electron donor and an acceptor, a capability explained by molecular orbital theory cdnsciencepub.com. This dual nature allows it to effectively delocalize spin density. Studies on substituted benzyl radicals show that the delocalization by a sulfide (-SR) group is significant cdnsciencepub.com. In the case of benzylic anions, which can form as intermediates in base-induced reactions, the negative charge is also stabilized by delocalization over the π-system of the benzene ring nih.gov.
Transition State Analysis for Reaction Pathways
Understanding the mechanism of a chemical reaction requires the characterization of its transition states. Computational chemistry is a powerful tool for mapping the potential energy surface of a reaction and identifying the structures and energies of transition states.
For instance, in the base-induced 5-endo cyclization of benzyl alkynyl sulfides, a reaction that forms 2,3-dihydrothiophenes, theoretical calculations have been used to rationalize the reaction pathway. Geometries of reactants, intermediates, transition states, and products were optimized using methods like CAM-B3LYP/6-311+G(d,p) nih.gov. This analysis revealed that the reaction proceeds through the formation of a benzylic anion intermediate, followed by cyclization nih.gov.
Another relevant pathway is the microbial degradation of benzyl sulfide. This process can involve the oxidative cleavage of the C-S bond to yield benzaldehyde (B42025) and benzyl mercaptan or oxidation of the sulfide to a sulfoxide and then a sulfone ethz.ch. While detailed transition state analyses for these specific enzymatic reactions are complex, the initial steps are known to be mediated by enzymes like laccase and cytochrome P450 monooxygenase ethz.ch.
Thermochemical Calculations
Thermochemical data provide fundamental information about the stability and energy content of molecules.
Standard Enthalpies of Formation and Reaction
The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states libretexts.orglibretexts.org. For this compound, experimental values for the standard enthalpy of formation have been determined through calorimetry.
| Property | Value | Units | Method | Reference |
| ΔfH° (gas) | 79. ± 3. | kJ/mol | Ccr | Mackle and Mayrick, 1962 nist.gov |
| ΔfH° (liquid) | 26.0 ± 2.0 | kJ/mol | Ccr | Mackle and Mayrick, 1962 nist.gov |
The standard enthalpy of a reaction (ΔH°reaction) can be calculated from the standard enthalpies of formation of the products and reactants using the following equation: ΔH°reaction = ΣΔfH°(products) - ΣΔfH°(reactants) libretexts.org.
Comparison of Computational and Experimental Thermochemical Data
Computational chemistry offers methods to calculate thermochemical properties, which can then be compared with experimental results for validation. High-level ab initio methods, such as G3(MP2)//B3LYP, can provide accurate predictions of enthalpies of formation nih.gov.
For example, a study on N-benzyl-β-alanine showed very good agreement between the experimentally determined standard molar enthalpy of formation in the gaseous phase (-(298.8 ± 4.8) kJ·mol⁻¹) and the value calculated using the G3(MP2)//B3LYP method (-303.7 kJ·mol⁻¹) nih.gov. A similar approach could be applied to this compound to assess the accuracy of computational models. The experimental value of 79 ± 3 kJ/mol for the gas-phase enthalpy of formation serves as a benchmark for such computational studies nist.gov.
Energetic Effects of Substituent Groups
The introduction of substituent groups on the benzene ring of this compound can significantly alter its stability and reactivity. These effects can be broadly categorized as inductive and resonance (conjugative) effects msu.edu.
Inductive Effects : Electron-withdrawing substituents (e.g., nitro, -NO₂) decrease the electron density of the aromatic ring through the sigma-bond framework, making it less reactive toward electrophiles and generally decreasing the stability of radical or cationic intermediates msu.edu. Conversely, electron-donating groups (e.g., alkyl groups) increase electron density and stability.
Resonance Effects : Substituents with lone pairs (like halogens, -OR, -NR₂) or π-systems can donate or withdraw electron density through conjugation with the aromatic π-system msu.edu. The sulfide group itself can participate in resonance, which affects the stability of intermediates cdnsciencepub.com.
The stability of substituted benzyl radicals is influenced by the ability of the substituent to delocalize the unpaired electron. Both electron-donating and electron-withdrawing groups can affect radical stability, and these effects can be correlated with parameters like Hammett constants researchgate.net. For instance, in the cyclization of benzyl alkynyl sulfides, electron-withdrawing groups on the aromatic ring were found to make the reaction more efficient nih.gov.
Environmental and Biological Research Aspects
Occurrence and Detection in Biological Systems
Benzyl (B1604629) methyl sulfide (B99878) has been identified in various biological contexts, ranging from animal communication to the composition of everyday foods.
Identification in Animal Metabolites and Scent Communication
Scientific investigations have pinpointed Benzyl methyl sulfide as a significant compound in the chemical signaling of certain canids. Notably, it is one of five sulfur compounds that have been found exclusively in the urine of the red fox (Vulpes vulpes) plos.org. This exclusivity suggests that this compound is not a typical mammalian metabolite but has likely evolved to fulfill a specific biological function plos.org. Researchers propose that this role is most likely related to chemical communication between foxes plos.org.
The urinary scent chemistry of the red fox, which includes a variety of sulfur-containing compounds like thiols, methylsulfides, and polysulfides, is thought to be a highly evolved system of semiochemicals plos.org. While the precise message conveyed by this compound is not yet understood, its unique presence in fox urine strongly indicates its importance in their social structure and communication plos.org. The total production of these sulfur compounds can vary significantly between individual foxes, suggesting a complex information system plos.org.
Table 1: Sulfur Compounds Identified in Red Fox Urine with a Potential Role in Chemical Communication
| Compound | Exclusivity | Proposed Function |
|---|---|---|
| This compound | Found only in foxes | Chemical communication |
| 3-Isopentenyl thiol | Found only in foxes | Chemical communication |
| 1-Phenylethyl methyl sulfide | Found only in foxes | Chemical communication |
| 2-Phenylethyl methyl sulfide | Found only in foxes | Chemical communication |
| Octanethiol | Found only in foxes | Chemical communication |
| Isopentyl methyl sulfide | Found in some canids, mink, and skunk species | Defense (musteloids), Chemical communication (canids) |
| 3-Isopentenyl methyl sulfide | Found in some canids, mink, and skunk species | Defense (musteloids), Chemical communication (canids) |
| 1-Phenylethane thiol | Found in some canid, mink, and skunk species | Defense (musteloids), Chemical communication (canids) |
| 2-Phenylethane thiol | Found in some canid, mink, and skunk species | Defense (musteloids), Chemical communication (canids) |
Detection in Food Matrices
This compound is a naturally occurring compound that has been detected in a variety of food products. It is recognized for its contribution to the flavor profile of certain cooked foods, often described as having a beefy, burnt, and chicken-like taste hmdb.cafoodb.ca. Its presence has been confirmed in several food matrices, including:
Meat: Chicken (Gallus gallus) and domestic pig (Sus scrofa domestica) hmdb.cafoodb.ca.
Dairy: Cow's milk hmdb.cafoodb.ca.
The occurrence of this compound in these foods suggests it may serve as a potential biomarker for their consumption hmdb.cafoodb.ca.
Table 2: Detection of this compound in Various Food Matrices
| Food Matrix | Scientific Name | Flavor Profile Contribution |
|---|---|---|
| Chicken | Gallus gallus | Beefy, burnt, chicken-like |
| Domestic Pig | Sus scrofa domestica | Beefy, burnt, chicken-like |
| Cow's Milk | Beefy, burnt, chicken-like | |
| Anatidae (Ducks, Geese, Swans) | Anatidae | Beefy, burnt, chicken-like |
Environmental Fate and Degradation Studies
Research into the environmental persistence and degradation of this compound has explored its breakdown through oxidative processes.
Oxidative Degradation Pathways in Environmental Contexts
Studies on the photo-oxidation of this compound have shown that it degrades to form benzaldehyde (B42025) as the primary oxidation product. This process occurs via an electron transfer mechanism. Laser flash photolysis experiments have revealed the formation of sulfide radical cations, which are detected in a dimeric form. Subsequently, an absorption band corresponding to the (α-thio)benzyl cation, also known as a thionium (B1214772) ion, is observed. This indicates that the thionium ion is a key intermediate in the oxidative degradation pathway.
While direct studies on the microbial degradation of this compound are limited, research on the closely related compound, benzyl sulfide, provides insight into potential environmental fate pathways. The microbial degradation of benzyl sulfide by certain fungi, such as white-rot and brown-rot fungi, can proceed through two main routes:
Oxidative cleavage of the carbon-sulfur (C-S) bond, which yields benzaldehyde and benzyl mercaptan.
Oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. This is considered a primary aerobic degradation pathway.
Toxicological Research (Mechanism-focused)
The toxicological profile of this compound at the cellular and molecular level is an area of ongoing investigation.
Investigations into Cellular and Molecular Interactions (excluding dosage/administration)
Detailed, mechanism-focused toxicological research specifically on the cellular and molecular interactions of this compound is not extensively available in publicly accessible literature.
However, related research on benzyl polysulfides offers some insights into the potential biological activity of similar structures. A study on a series of pure benzyl polysulfides, ranging from monosulfide to tetrasulfide, investigated their interaction with biological thiols, such as cysteine and reduced glutathione. This research demonstrated that benzyl trisulfide and tetrasulfide release hydrogen sulfide (H₂S) through thiol-mediated reduction. Furthermore, these trisulfides and tetrasulfides were shown to have different effects on the proliferation of murine epithelial bEnd.3 cells nih.gov. It is important to note that this study did not include this compound itself, but the findings on related compounds suggest that the sulfur linkage in such molecules can be a site of biological activity.
Applications in Advanced Chemical and Materials Science
Role as a Precursor in Organic Synthesis
The reactivity of the sulfur atom and the adjacent methylene bridge in benzyl (B1604629) methyl sulfide (B99878) makes it a valuable starting material for creating a range of other organic compounds. Its transformations are central to the synthesis of various oxidized sulfur species and, by extension, to the construction of complex carbon skeletons.
The oxidation of the sulfide group in benzyl methyl sulfide to sulfoxide (B87167) and subsequently to sulfone represents a fundamental transformation in organic synthesis. These oxidized derivatives are important intermediates and target molecules in pharmaceuticals and materials science.
Benzyl Methyl Sulfoxide Synthesis: The direct oxidation of this compound is a common route to benzyl methyl sulfoxide. However, controlling the oxidation to prevent the formation of the over-oxidized sulfone can be challenging. An alternative, efficient method involves the reaction of benzyl halides with dimethyl sulfoxide (DMSO). In this approach, DMSO serves as both the solvent and the source of the "S(O)Me" group. A transition-metal-free method mediated by phenyltrimethylammonium (B184261) tribromide (PTAT) allows for the synthesis of various benzyl methyl sulfoxides in high yields, typically up to 83%, by heating the components at 90°C. organic-chemistry.org This method is advantageous as it avoids the use of strong oxidizing agents that can lead to sulfone formation. organic-chemistry.org
Benzyl Methyl Sulfone Synthesis: Benzyl methyl sulfone can be prepared by the further oxidation of either this compound or benzyl methyl sulfoxide. Traditional methods often employ strong oxidizing agents. For instance, novel benzyl naphthyl sulfones have been synthesized by oxidizing the corresponding sulfides with hydrogen peroxide in acetic acid. plos.org Sulfones are a versatile class of compounds with applications in medicinal chemistry and as synthetic intermediates. scbt.com The Julia-Kocienski olefination, a key reaction in modern organic synthesis, utilizes aryl alkyl sulfones, highlighting the importance of efficient sulfone synthesis. organicreactions.orgresearchgate.net
| Target Compound | Precursor(s) | Key Reagents/Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| Benzyl Methyl Sulfoxide | Benzyl Halide + DMSO | Phenyltrimethylammonium tribromide (PTAT), 90°C | Up to 83% | organic-chemistry.org |
| Benzyl Naphthyl Sulfone | Benzyl Naphthyl Sulfide | H₂O₂ in Acetic Acid | Not specified | plos.org |
While this compound is not typically a direct precursor for olefins, alcohols, amines, and diols, its oxidized derivative, benzyl methyl sulfone, plays a crucial role in the synthesis of olefins.
Oxidation: this compound is oxidized to benzyl methyl sulfone.
Julia-Kocienski Olefination: The resulting benzyl sulfone is reacted with an aldehyde or ketone in the presence of a strong base to yield the desired olefin.
The direct role of this compound as a precursor for the synthesis of alcohols, amines, and diols is not extensively documented in mainstream chemical literature. The synthesis of these functional groups typically follows other well-established synthetic routes. For example, benzylic alcohols can be formed from the reduction of benzaldehydes or the oxidation of 4-(methylthio)benzyl alcohol to the corresponding sulfone followed by other transformations. The synthesis of benzylic amines often involves methods like reductive amination of carbonyl compounds or the amination of benzylic alcohols. organic-chemistry.orglibretexts.org Similarly, the synthesis of diols often proceeds through the dihydroxylation of alkenes or the ring-opening of epoxides. mdpi.com
Contribution to Flavor and Fragrance Chemistry Research
This compound possesses distinct sensory properties that make it a compound of interest in the study of flavors and fragrances, particularly in understanding the chemical basis of taste and smell in foods and its role in animal communication.
This compound is a recognized flavoring agent in the food industry, valued for its potent and specific aroma profile. nih.govthegoodscentscompany.com Its organoleptic properties are characterized by savory, roasted, and meaty notes.
| Descriptor Type | Description | Reference |
|---|---|---|
| Odor | Roasted, burnt, beefy, pork, lamb, chicken | thegoodscentscompany.comhmdb.ca |
| Taste | Beef, burnt, chicken | hmdb.cafoodb.ca |
| General Flavor Profile | Savory, meaty | thegoodscentscompany.com |
Chemical signaling is a fundamental and widespread mode of communication in the animal kingdom. unive.it Animals use a vast array of chemical compounds, known as semiochemicals, to convey information about their species, sex, social status, and reproductive state. Recent research has identified this compound as a component of the chemical signals of the red fox (Vulpes vulpes).
A 2021 study analyzing the urinary volatiles of wild red foxes found that sulfur compounds constituted a significant portion of the endogenous scent chemicals. Among these, this compound was identified as one of five sulfur compounds that have, to date, only been found in foxes. plos.org This exclusivity suggests that these compounds are not merely metabolic byproducts but have likely evolved to serve a specific function in chemical communication for this species. plos.org The presence of this compound in fox urine points to its potential role as a pheromone or a component of the fox's unique "scent signature," which is crucial for behaviors such as territory marking and individual recognition. Sulfur-containing compounds, in general, are often potent kairomones, which are signals emitted by one species that can be detected by another, often a prey species, to indicate the presence of a predator. nih.gov The unique sulfur compounds in fox urine, including this compound, may therefore play a dual role in both intra-species communication and inter-species signaling. plos.org
Q & A
Q. What are the most reliable synthetic routes for benzyl methyl sulfide, and how do reaction conditions influence yield and purity?
this compound can be synthesized via nucleophilic substitution or Grignard reagent-based methods. For example, phosphinic acid thioesters react with benzyl Grignard reagents under optimized conditions (e.g., solvent polarity, base strength) to achieve high selectivity and yield . Characterization via NMR and FT-IR is critical to confirm structural integrity, while gas chromatography quantifies purity . Key variables include reaction time (typically 6–24 hours), solvent choice (e.g., THF for Grignard reactions), and temperature control (25–80°C).
Q. What safety precautions are essential when handling this compound in laboratory settings?
this compound poses risks of skin/eye irritation and respiratory distress. Safety protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .
- Ventilation: Use fume hoods to prevent inhalation exposure .
- Spill Management: Absorb with inert materials (e.g., vermiculite) and avoid water to prevent dispersion .
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) provides definitive bond angles, dihedral angles, and intermolecular interactions. For example, studies on benzylphenyl sulfides revealed C–S bond lengths of 1.81–1.83 Å and confirmed tetrahedral geometry at sulfur atoms . Hydrogen bonding networks (e.g., N–H⋯Br interactions in ammonium salts) further elucidate packing motifs . CCDC reference codes (e.g., 1423495) enable cross-verification of structural data .
Q. What mechanistic insights explain the selectivity challenges in benzyl sulfide synthesis using bulky substituents?
Steric hindrance from bulky groups (e.g., mesityl) disrupts transition-state alignment, reducing selectivity. For instance, thioesters with less hindered substrates (e.g., methyl or ethyl groups) achieve >90% selectivity, while mesityl derivatives drop to ~70% . Computational modeling of electrophilic sulfur centers and solvent effects (e.g., polar aprotic solvents stabilize intermediates) can guide optimization .
Q. How do contradictory reports on this compound’s biological activity inform experimental design in pharmacological studies?
While some analogs (e.g., tiopinac derivatives) exhibit anti-inflammatory properties, others show negligible activity due to substituent positioning. For example:
- Bioactive Derivatives: Introduction of electron-withdrawing groups (e.g., 4-chlorobenzyl) enhances metabolic stability .
- Inactive Derivatives: Methyl groups at benzylic positions may sterically block target binding .
Dose-response assays and molecular docking studies are recommended to validate structure-activity relationships .
Methodological Guidance
Q. What analytical workflows are recommended for characterizing this compound in complex mixtures?
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, boiling point)?
Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook) and replicate measurements under standardized conditions (e.g., 25°C for solubility in hexane/water mixtures) . For example:
| Property | Reported Value | Source |
|---|---|---|
| Boiling Point | 215–220°C | |
| LogP (octanol-water) | 2.8 ± 0.2 |
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies using similar Grignard reagents?
Variations arise from:
- Catalyst Traces: Residual moisture or oxygen deactivate Grignard reagents, requiring strict anhydrous conditions .
- Substrate Purity: Impurities in thioester precursors (e.g., 1e vs. 1f) alter reaction kinetics .
- Workup Protocols: Inadequate quenching (e.g., using aqueous NHCl vs. HCl) may hydrolyze intermediates .
Experimental Design Recommendations
Q. What controls are critical for reproducibility in this compound catalysis studies?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
